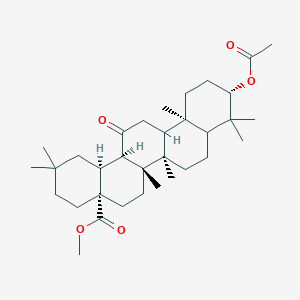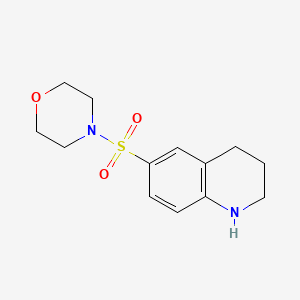![molecular formula C20H14FN3O2S B2471223 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 1322003-41-7](/img/structure/B2471223.png)
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a complex organic molecule that contains several functional groups. It has a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a benzo[d][1,3]dioxole group (a benzene ring fused to a 1,3-dioxole ring), and an acrylonitrile group (a carbon-carbon double bond with a nitrile group attached). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The benzo[d][1,3]dioxole group is also aromatic and can undergo similar reactions. The acrylonitrile group is reactive and can participate in addition reactions .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activities
A study by Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, including compounds structurally related to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile. These compounds demonstrated significant antimicrobial and antiproliferative activities. One derivative showed promising anti-proliferative agent effects against HCT-116 cancer cells (Mansour et al., 2020).
Reduction Reactions and Structural Analysis
Frolov et al. (2005) explored the reduction of similar compounds, providing insights into structural transformations. Their work included the analysis of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, contributing to the understanding of the structural and chemical properties of related acrylonitrile derivatives (Frolov et al., 2005).
Synthesis and Evaluation for Therapeutic Potential
Bhale et al. (2018) conducted a study synthesizing (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives. These compounds showed good anti-tumor activities against breast carcinoma cell lines and also demonstrated antioxidant and anti-inflammatory properties (Bhale et al., 2018).
Chemical Synthesis and Crystal Structure Analysis
Dölling et al. (1991) focused on the synthesis of acrylic acid derivatives related to benzo[1,3]dioxole and benzo[1,3]thiazole, including X-ray analysis of their crystal structures. This research contributes to a deeper understanding of the chemical and physical properties of these compounds (Dölling et al., 1991).
Biological Evaluation of Benzothiazole Derivatives
Youssef et al. (2006) synthesized benzothiazole derivatives with antimicrobial activity. This study showcases the potential of benzothiazole derivatives in developing new antimicrobial agents, which may include compounds similar to this compound (Youssef et al., 2006).
Propiedades
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c1-12-2-4-15(7-16(12)21)23-9-14(8-22)20-24-17(10-27-20)13-3-5-18-19(6-13)26-11-25-18/h2-7,9-10,23H,11H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDZTRXZDUXPOZ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)


![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)




